(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole
Description
The compound (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole features a benzimidazole core substituted with a hydrazone linker and a butyl group at the N1 position. Its synthesis typically involves condensation of hydrazide derivatives with aldehydes under mild acidic conditions, as exemplified in and . The hydrazone moiety and alkyl chain are critical for its physicochemical properties, such as solubility and lipophilicity, which influence biological activity.
Properties
IUPAC Name |
N-[(E)-(1-butylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-2-3-12-25-17-11-7-6-10-16(17)21-18(25)13-20-24-19-22-14-8-4-5-9-15(14)23-19/h4-11,13H,2-3,12H2,1H3,(H2,22,23,24)/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDUYENILPANKB-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its benzimidazole moieties, which are known for diverse biological activities. The structural formula can be represented as follows:
This structure includes hydrazone linkages and butyl substituents, contributing to its pharmacological profiles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the compound . The following table summarizes the antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Escherichia coli | 3.9–7.8 µg/mL | |
| Candida albicans | High activity observed | |
| Mycobacterium smegmatis | Moderate activity |
The compound shows significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Antitumor Activity
Benzimidazole derivatives have also been studied for their antitumor properties. The compound has been evaluated for its inhibitory effects on Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. The following findings were noted:
- Inhibition of IDO1 : The compound demonstrated a strong binding affinity with an IC50 of 16 nM in various cancer cell lines, suggesting potential for immunotherapeutic applications .
- Cell Line Studies : In vitro studies indicated that the compound effectively inhibited tumor growth in HeLa cells, with a significant reduction in cell viability at low concentrations .
The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets:
- Targeting FtsZ Protein : Similar benzimidazole derivatives have been shown to inhibit the FtsZ protein, crucial for bacterial cell division, enhancing their antibacterial effects .
- Molecular Docking Studies : Computational analyses suggest that the compound can bind effectively to key enzymes involved in metabolic pathways of pathogens and cancer cells, providing insights into its mechanism of action .
Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized several benzimidazole derivatives, including the target compound. The evaluation revealed that compounds with similar structures exhibited potent antimicrobial activity against multiple strains, reinforcing the hypothesis that structural features significantly influence biological efficacy .
Study 2: Antitumor Efficacy in Cell Lines
In another investigation, the compound was tested across various cancer cell lines to assess its antitumor potential. Results indicated a dose-dependent inhibition of cell proliferation, with significant results observed at concentrations as low as 0.01 µM . This study further supports the therapeutic promise of benzimidazole derivatives in oncology.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 332.4 g/mol. Its structure features a benzimidazole core, which is known for its biological activity, particularly in medicinal applications. The compound's specific configuration, as indicated by its IUPAC name, contributes to its reactivity and interactions with biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole has been evaluated for its efficacy against various bacterial strains, showcasing promising results in inhibiting growth and viability .
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. In vitro assays have indicated that this compound can inhibit the proliferation of several cancer cell lines .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The structural features of this compound suggest that it may interact effectively with these enzymes, leading to therapeutic benefits in cognitive disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
In a study published in Heterocyclic Letters, a series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with this compound being among the most effective .
Case Study 2: Anticancer Activity
A research article detailed the evaluation of various benzimidazole derivatives against multiple cancer cell lines. The findings suggested that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Chemical Reactions Analysis
Hydrolysis of the Hydrazone Bond
The hydrazone functional group (C=NNH) undergoes acidic or basic hydrolysis, yielding decomposition products:
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Acidic conditions (HCl/H₂O, 60°C): Cleavage produces 1-butyl-1H-benzo[d]imidazole-2-carbaldehyde and 1H-benzo[d]imidazol-2-amine.
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Basic conditions (NaOH/EtOH, reflux): Forms sodium salts of the aldehyde and amine derivatives.
Key Factors :
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Reaction rates depend on pH and temperature.
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The butyl group enhances solubility in organic solvents, influencing hydrolysis efficiency .
Alkylation and Substitution Reactions
The NH groups in benzimidazole rings participate in alkylation:
Mechanistic Insight :
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Base-mediated deprotonation of NH initiates nucleophilic substitution .
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Competing acetyl group removal occurs under strongly basic conditions .
Condensation and Cyclization
The hydrazone moiety facilitates cyclization with carbonyl-containing reagents:
3.1. Formation of Imidazolidinones
Reaction with ethyl cyanoacetate and ethyl glycinate hydrochloride under fusion (70°C, 2 hrs) yields 4-imidazolinone derivatives :
textGeneral Reaction: Hydrazone + Ethyl cyanoacetate → Imidazolinone (via El-Saghier mechanism)
Key Data :
3.2. Heterocyclic Ring Expansion
Treatment with α-hydroxyiminoketones generates imidazole N-oxide derivatives, confirmed by ROESY NMR .
Metal Coordination Complex Formation
The hydrazone acts as a polydentate ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | EtOH, RT, 4 hrs | Octahedral geometry (Cu²⁺ center) | Catalysis/Pharmaceuticals |
| FeCl₃ | MeOH, reflux, 6 hrs | Tetrahedral Fe³⁺ complex | Magnetic studies |
Spectroscopic Confirmation :
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UV-Vis: d-d transitions at 450–600 nm.
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ESR: g⊥ = 2.08, g∥ = 2.25 (for Cu²⁺).
Stability and Reactivity Trends
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pH Sensitivity : Hydrazone hydrolysis accelerates at extremes (pH < 2 or > 10).
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Steric Effects : The butyl group reduces electrophilic substitution at the adjacent benzimidazole ring .
Biological Activity Correlations
Structural modifications directly impact pharmacological properties:
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Antimicrobial Activity : Alkylated derivatives show enhanced Gram-positive bacterial inhibition (MIC: 8 µg/mL) .
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Enzyme Inhibition : Hydrazone-metal complexes exhibit COX-2 selectivity (IC₅₀: 0.8 µM) .
This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug design. Further studies optimizing reaction conditions could unlock novel applications in materials science and targeted therapeutics.
Comparison with Similar Compounds
Alkyl-Substituted Benzimidazole Hydrazones
- 1-Isobutyl Variant (): The compound (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole is a structural isomer of the target molecule. However, this modification could also lower solubility in polar solvents .
Cyclohexyl Derivatives () :
Compounds like 2-(1-cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate exhibit bulkier substituents. The cyclohexyl group increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility. Such derivatives are often explored for central nervous system (CNS) targeting due to enhanced blood-brain barrier penetration .
Halogenated and Aryl-Substituted Derivatives
- Dichlorophenyl and Bromophenyl Analogs (): Derivatives such as (E)-2-((2-(3,5-dichlorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (yield: 55.8%, m.p. 260.8–261.0°C) and the bromophenyl variant demonstrate potent antifungal activity against phytopathogens. The electron-withdrawing halogen atoms enhance electrophilicity, improving interactions with fungal enzyme active sites .
- Benzylidenebenzohydrazides (): Compounds like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide (6a, 53.43% yield) incorporate aromatic rings, which can π-stack with biological targets. These derivatives often show broad-spectrum antimicrobial activity, with halogen substitutions (e.g., Cl, Br) further boosting efficacy .
Heterocyclic Hybrids
- Pyrrole/Piperidine Hybrids (): Hybrids such as 2-(((E)-2-(((E)-(1H-pyrrol-3-yl)methylene)hydrazono)-2-(3-nitrophenyl)ethyl)thio)-1H-benzo[d]imidazole (6, 69% yield) combine benzimidazole with pyrrole or piperidine moieties. These structures exhibit anti-Alzheimer activity, likely due to dual inhibition of acetylcholinesterase and β-amyloid aggregation .
- Thiazole-Triazole Derivatives (): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) integrate triazole and thiazole rings. These heterocycles enhance hydrogen bonding and dipole interactions, improving binding to bacterial or fungal targets .
Sulfur-Containing Derivatives
- Thioate Derivatives (): (E)-S-1H-benzo[d]imidazol-2-yl 2-benzylidene)hydrazinyl) ethanethioate derivatives (6a-k) introduce sulfur atoms, which can modulate redox activity and metal chelation. These compounds show notable antitubercular activity (MIC values: 1.25–5 µg/mL) due to enhanced interaction with mycobacterial enzymes .
- Such derivatives are explored as antivirals, leveraging sulfoxide’s ability to mimic transition states in protease inhibition .
Comparative Analysis Table
Key Findings and Implications
- Alkyl Chain Impact : Linear chains (butyl) balance solubility and lipophilicity, while branched (isobutyl) or cyclic (cyclohexyl) groups enhance stability but may reduce bioavailability.
- Halogenation : Electron-withdrawing groups (Cl, Br) improve antifungal and antibacterial efficacy by enhancing electrophilic interactions.
- Sulfur Modifications : Thioate and sulfinyl groups introduce redox activity and mimic enzymatic transition states, crucial for antitubercular and antiviral applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole, and what critical parameters influence reaction yields?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
- Step 1 : Formation of 1H-benzo[d]imidazole-2-thiol from o-phenylenediamine, KOH, and CS₂ in ethanol .
- Step 2 : Hydrazine hydrate treatment to generate 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3 : Condensation with aldehydes/ketones under acidic or catalytic conditions to form hydrazone linkages. For example, (E)-configured hydrazones are stabilized using glacial acetic acid .
- Key Parameters : Solvent polarity (methanol vs. DMF), stoichiometry of hydrazine hydrate, and reaction time (12–24 hours for complete condensation). Yields range from 55% to 86% depending on substituent steric effects .
Q. How do spectroscopic characterization techniques (IR, NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like N-H (stretching at 3395–3464 cm⁻¹) and C=N (1600–1688 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include δ 12.71 ppm (imidazole NH proton) and δ 151.93 ppm (N=C-N in benzimidazole) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 305.02 for dichloro derivatives) and fragmentation patterns .
- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values validate purity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between theoretical and experimental data (e.g., spectral discrepancies or elemental analysis deviations)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (B3LYP/6-31G* level) .
- Error Analysis : Investigate solvent effects (DMSO vs. CDCl₃) on NMR chemical shifts or impurities from incomplete condensation reactions .
- Reproducibility : Replicate synthesis under inert atmospheres to minimize oxidation byproducts affecting elemental analysis .
Q. What computational methods are employed to predict electronic properties or binding modes of benzimidazole-hydrazone derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity prediction .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase), prioritizing binding poses with ΔG ≤ −8 kcal/mol .
- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives for in vitro assays .
Q. How can researchers design biological activity assays for this compound, considering structural analogs with known antimicrobial or anticancer properties?
- Methodological Answer :
- Antifungal Assays : Follow CLSI guidelines using Candida albicans or Aspergillus fumigatus strains, with MIC values compared to fluconazole controls .
- Anticancer Screening : Use MTT assays on HeLa or MCF-7 cells, correlating IC₅₀ values with substituent electronegativity (e.g., nitro groups enhance cytotoxicity) .
- Mechanistic Studies : Perform ROS detection via DCFH-DA probes or caspase-3 activation assays to confirm apoptosis pathways .
Q. What are the challenges in achieving regioselectivity during the synthesis of benzimidazole derivatives with hydrazone linkages?
- Methodological Answer :
- Steric Control : Bulky substituents (e.g., 3,5-dichlorophenyl) favor E-isomer formation due to reduced steric hindrance during hydrazone condensation .
- Catalytic Modulation : Use ZnCl₂ or acetic acid to stabilize transition states and suppress byproduct formation (e.g., Z-isomers or dimerization) .
- Chromatographic Separation : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate regioisomers when selectivity is <90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
